Tetrapropylazanium;sulfate
Description
Overview of Quaternary Ammonium (B1175870) Salts in Contemporary Chemical Science
Quaternary ammonium salts (QAS), or quats, are a broad class of chemical compounds with the general structure [NR4]+, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, the positive charge on the central nitrogen atom of a quaternary ammonium cation is permanent and independent of the solution's pH. wikipedia.org This permanent charge is a key feature that dictates many of their applications.
For decades, QAS have been utilized as antimicrobials, preservatives, surfactants, and antistatic agents in a wide array of products, including cleaners, disinfectants, and personal care items like hair conditioners. wikipedia.orgsfei.orgnih.gov In industrial and laboratory settings, they are critically important as phase-transfer catalysts (PTCs). wikipedia.orgcymitquimica.com As PTCs, they facilitate reactions between reactants located in separate, immiscible phases (such as an organic and an aqueous layer) by transporting anions from the aqueous phase into the organic phase where the reaction can occur. wikipedia.org
Recent research has highlighted QAS as promising, safer alternatives to conventional alkylating agents, which often carry significant health risks. nih.gov Quaternary ammonium salts are noted for being non-carcinogenic, non-mutagenic, non-flammable, and non-corrosive, presenting a significant advantage in developing safer chemical synthesis protocols. nih.gov The vast structural diversity possible within the QAS class allows for the fine-tuning of properties like solubility, hydrophobicity, and catalytic activity to suit specific applications. nih.govacs.org
Significance of Sulfate (B86663) Anions in Diverse Chemical Systems
The sulfate anion (SO₄²⁻) is a polyatomic anion derived from sulfuric acid and is ubiquitous in both natural and industrial systems. wikipedia.org It is the fourth most abundant anion in human plasma and plays a crucial role in numerous biological functions, including detoxification and biosynthesis. frontiersin.org In industry, sulfate salts like gypsum (calcium sulfate) and copper sulfate have large-scale applications in construction and agriculture, respectively. wikipedia.org
The chemistry of the sulfate anion is diverse. It can act as a ligand in coordination chemistry, bonding to metal ions in either a monodentate or bidentate fashion. wikipedia.org The control of sulfate concentration is critical in various processes, from drinking water purification to the treatment of nuclear waste. frontiersin.org
Furthermore, the sulfate radical anion (SO₄•⁻) has been identified as a key reactive species in atmospheric chemistry and advanced oxidation processes. copernicus.orgcopernicus.org Formed during the oxidation of organosulfates, this radical can participate in secondary chemical reactions, influencing the transformation and lifetime of other atmospheric compounds. copernicus.orgcopernicus.org The hydrogensulfate (or bisulfate) anion (HSO₄⁻), the conjugate base of sulfuric acid, is also a common and important anion found in many chemical reagents. wikipedia.org
Scope and Research Trajectories for Tetrapropylazanium;sulfate
This compound is the chemical name for the salt consisting of the tetrapropylazanium cation ([N(CH₂CH₂CH₃)₄]⁺), also known as tetrapropylammonium (B79313), and a sulfate-based anion. It is most commonly available and researched as Tetrapropylammonium hydrogen sulfate (also called Tetrapropylammonium bisulfate), where the anion is HSO₄⁻. cymitquimica.comchemicalbook.comthermofisher.com This compound is a white, crystalline solid that is hygroscopic and soluble in polar solvents like water and methanol. cymitquimica.comchemicalbook.comchembk.com
| Property | Value | Source(s) |
| IUPAC Name | tetrapropylazanium;hydrogen sulfate | thermofisher.comfishersci.cathermofisher.com |
| Synonyms | Tetrapropylammonium hydrogen sulfate, Tetrapropylammonium bisulfate | cymitquimica.comchemicalbook.comchemsrc.com |
| CAS Number | 56211-70-2 | chemicalbook.comfishersci.casigmaaldrich.com |
| Molecular Formula | C₁₂H₂₉NO₄S | chemicalbook.comthermofisher.comfishersci.ca |
| Molecular Weight | 283.43 g/mol | chemicalbook.comthermofisher.comthermofisher.com |
| Appearance | White to off-white solid/crystals | cymitquimica.comchemicalbook.comchembk.com |
| Melting Point | 158-160 °C | chemicalbook.comchembk.comchemsrc.com |
This table is interactive. Click on the headers to sort.
Current research on Tetrapropylammonium hydrogen sulfate is focused on several key areas:
Ionic Liquids: The compound is used as a precursor in the preparation of room-temperature ionic liquids (ILs). chemicalbook.comchembk.com ILs are salts that are liquid at or near room temperature and are explored as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and good conductivity. interchim.frwikipedia.org
Phase-Transfer Catalysis: Like other quaternary ammonium salts, it functions as a phase-transfer catalyst, facilitating organic synthesis by enabling the transport of reactive species between immiscible solvent phases. cymitquimica.com
Ion-Pair Chromatography: It is used as an ion-pair reagent in analytical chemistry. sigmaaldrich.com In this technique, it is added to the mobile phase to form neutral ion pairs with charged analytes, allowing for their separation by reverse-phase chromatography.
The synthesis of similar compounds, such as tetrabutylammonium (B224687) hydrogen sulfate, is typically achieved through the reaction of the corresponding quaternary ammonium halide (e.g., chloride) or hydroxide (B78521) with sulfuric acid. bloomtechz.com
Contextualization within Green Chemistry Principles
The applications and synthesis of this compound and related compounds align with several of the twelve principles of Green Chemistry. acs.org
One of the most significant connections is through its use in creating ionic liquids. interchim.fr ILs are often touted as green alternatives to volatile organic compounds (VOCs) as reaction solvents. researchgate.net Their extremely low vapor pressure significantly reduces air pollution and worker exposure, directly addressing the principle of Preventing Waste and designing Safer Chemicals and Solvents . interchim.fracs.org
The synthesis of related ammonium sulfate compounds has also been shown to utilize byproducts from other industrial processes. For instance, ammonium sulfate, a waste product from caprolactam synthesis (a precursor to nylon), is used as a key raw material in some polymerization processes, which exemplifies the principle of Atom Economy and the use of renewable or waste-derived feedstocks. epa.gov Research into using protic ionic liquids with the hydrogen sulfate anion, derived from inexpensive feedstocks like sulfuric acid and simple amines, for biomass pretreatment further demonstrates the drive toward more sustainable and cost-effective industrial processes. rsc.org
Furthermore, the development of processes that use crude sulfate turpentine, a byproduct of the paper pulping industry, in acid-catalyzed reactions highlights how sulfate-related chemistry can contribute to a circular economy, transforming industrial byproducts into valuable chemicals. rsc.orgsymrise.com By providing safer, less volatile, and potentially reusable alternatives to traditional solvents and catalysts, research into compounds like this compound contributes to the overarching goal of green chemistry: to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H28NO4S- |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tetrapropylazanium;sulfate |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
MOXJKKOSZCHGEU-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparative Techniques for Tetrapropylammonium Sulfate
Quaternization Reaction Pathways for Tetrapropylammonium (B79313) Cation Formation
The formation of the tetrapropylammonium cation is primarily achieved through the quaternization of tripropylamine (B89841). This reaction involves the alkylation of the tertiary amine, tripropylamine, with a suitable propylating agent. A common method involves the reaction of tripropylamine with a propyl halide, such as propyl bromide, in a polar solvent. google.comaiche.org The reaction is typically carried out under reflux conditions to ensure a complete reaction. aiche.org The choice of solvent is critical, with polar solvents like nitromethane (B149229), hexamethylphosphoric acid triamide, dimethylformamide, and N,N-dimethylpyrrole being effective. google.com The reaction temperature is generally maintained between 60°C and 160°C. google.comaiche.org
Another pathway involves the reaction of tripropylamine with an alcohol, such as methanol, in the presence of an acidic zeolite catalyst like H-ZSM-5 or H-Y. researchgate.net This method offers an alternative to the use of alkyl halides.
Anion Exchange Synthesis Routes for Sulfate (B86663) Integration
Once the tetrapropylammonium cation is formed, typically as a halide salt, the sulfate anion is introduced through an anion exchange process. This technique involves the replacement of the initial anion (e.g., bromide) with a sulfate or hydrogen sulfate ion.
One common approach is the reaction of a tetrapropylammonium halide with a sulfate salt, such as sodium sulfate. Another method involves the use of an ion-exchange resin. researchgate.nettandfonline.com In this process, a solution containing the tetrapropylammonium salt is passed through a column packed with an anion exchange resin that has been pre-loaded with sulfate ions. The halide ions are exchanged for sulfate ions, resulting in the formation of tetrapropylammonium sulfate in the eluent. researchgate.net The efficiency of this exchange can be very high, with reports of up to 99% exchange. researchgate.net
Alternatively, tetrapropylammonium hydrogen sulfate can be synthesized by reacting tetrapropylammonium hydroxide (B78521) with sulfuric acid. bloomtechz.com This acid-base neutralization reaction yields the desired salt and water. Similarly, reacting tetrapropylammonium chloride with sulfuric acid can also produce tetrapropylammonium hydrogen sulfate. bloomtechz.com
Optimization of Reaction Conditions and Yield for Tetrapropylammonium Sulfate Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of tetrapropylammonium sulfate. Key parameters that are often adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.
For the quaternization reaction, increasing the reaction temperature can moderately improve the yield and reaction rate. researchgate.net The duration of the reaction can range from a few hours to over a day, depending on the specific reactants and conditions. google.combloomtechz.com The choice of solvent also plays a significant role; polar solvents are generally preferred to facilitate the reaction between the tertiary amine and the alkylating agent. google.comaiche.org The amount of solvent used can also impact the yield, with a larger volume of solvent sometimes leading to an increased yield, though economic considerations for solvent recovery must be taken into account. aiche.org
In the context of catalysis, the concentration of tetrapropylammonium hydroxide as a structure-directing agent in zeolite synthesis has been systematically studied to optimize the properties of the final product. nih.govacs.org While not a direct synthesis of tetrapropylammonium sulfate, these studies highlight the importance of concentration optimization for processes involving tetrapropylammonium compounds. nih.govacs.org
Table 1: Factors Influencing Tetrapropylammonium Sulfate Synthesis
| Parameter | Effect on Reaction | Optimized Conditions/Observations |
|---|---|---|
| Temperature | Increased temperature generally increases reaction rate. | Increasing temperature up to 80°C showed moderate improvement in yield and rate. researchgate.net In quaternization, temperatures of 80-140°C are preferred. google.com |
| Reactant Concentration | Higher concentration of reactants typically leads to a faster reaction rate. | The ratio of TPAOH/SiO2 was varied to optimize ZSM-5 zeolite synthesis. nih.gov |
| Solvent | The polarity and amount of solvent can significantly affect the reaction. | Polar solvents like nitromethane and dimethylformamide are effective for quaternization. google.com Using 20% to 5 times the reaction mixture volume is suggested for solvent quantity. aiche.org |
| Pressure | For reactions involving gases, increased pressure can increase the reaction rate. | Not a primary parameter for the liquid-phase synthesis of tetrapropylammonium sulfate. |
Green Chemistry Approaches in Synthetic Pathways for Tetrapropylammonium Sulfate
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. cuestionesdefisioterapia.comresearchgate.netmdpi.com For the synthesis of tetrapropylammonium sulfate, this involves considering the 12 principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. researchgate.net
One green approach is the use of phase-transfer catalysis, where tetrapropylammonium salts themselves can act as catalysts, facilitating reactions between reactants in different phases and reducing the need for organic solvents. fzgxjckxxb.commedchemexpress.com This can lead to milder reaction conditions and easier work-up procedures. fzgxjckxxb.com
The use of biocatalysis, employing enzymes to catalyze reactions, is another green chemistry strategy that offers high selectivity and reduces the generation of hazardous waste. mdpi.com While specific applications to tetrapropylammonium sulfate synthesis are not widely reported, it represents a potential area for future development. The use of water as a solvent, where possible, is also a key aspect of green chemistry. fzgxjckxxb.com
Researchers are also exploring solvent-free synthesis methods, which can significantly reduce waste and environmental impact. mdpi.com Additionally, the development of recyclable catalysts is a key goal in green chemistry. mdpi.com
Advanced Purification and Isolation Strategies for High Purity Tetrapropylammonium Sulfate
Obtaining high-purity tetrapropylammonium sulfate is essential for many of its applications. Following synthesis, the product is often isolated and purified using various techniques.
One common method is crystallization . After the reaction, the product can be precipitated from the solution, often by cooling, and then collected by filtration. google.comwikipedia.org Recrystallization from a suitable solvent, such as isopropanol, can be used to further enhance purity. google.com
Ion-exchange chromatography is another powerful technique for purification, particularly for removing unwanted ions. orgsyn.org This method is effective in sequestering ionic byproducts from the reaction mixture. orgsyn.org For instance, after a synthesis involving a halide intermediate, an ion-exchange resin can be used to replace the halide with the desired sulfate anion, simultaneously purifying the product. researchgate.net
Ammonium (B1175870) sulfate precipitation is a widely used method for protein purification that can also be adapted for other molecules. wikipedia.orgnih.gov This technique involves precipitating the target molecule from a solution by adding a high concentration of ammonium sulfate. wikipedia.org The precipitated product can then be collected by centrifugation. wikipedia.org
For the removal of salts and other small molecule impurities, dialysis is a useful technique, although it can lead to dilution of the product. wikipedia.org A more effective method for removing ammonium sulfate is to resuspend the precipitate in a buffer containing SDS, Tris-HCl, and phenol, followed by centrifugation to obtain the salt-free product. wikipedia.org
Finally, after isolation, the product is typically dried under high vacuum to remove any residual solvents and obtain a crystalline solid. orgsyn.org
Advanced Research Applications and Mechanistic Investigations of Tetrapropylammonium Sulfate
Catalysis and Reaction Engineering
The tetrapropylammonium (B79313) cation, a key component of tetrapropylammonium sulfate (B86663), plays a significant role in various aspects of catalysis and reaction engineering. Its unique structural and chemical properties are leveraged in phase transfer catalysis, the synthesis of crystalline microporous materials, and the design of advanced catalytic systems.
Phase Transfer Catalysis Mechanisms and Scope with Tetrapropylammonium Salts
Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com Ionic reactants, such as inorganic nucleophiles, are often soluble in water but insoluble in organic solvents where the organic substrate is dissolved. dalalinstitute.com A phase transfer catalyst is employed to transport the ionic reactant across the phase boundary into the organic phase, thereby enabling the reaction to proceed at a much faster rate. dalalinstitute.comoperachem.com
Quaternary ammonium (B1175870) salts, including tetrapropylammonium salts, are commonly used as phase transfer catalysts. dalalinstitute.comvestachem.comalfachemic.com The mechanism involves the tetrapropylammonium cation (TPA⁺) pairing with the anion of the reactant in the aqueous phase. This newly formed ion pair, [(TPA)⁺(Anion)⁻], is sufficiently lipophilic due to the four propyl groups on the nitrogen atom, allowing it to dissolve in the organic phase. dalalinstitute.com Once in the organic phase, the anion is weakly solvated and highly reactive towards the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.
This catalytic cycle allows reactions that would otherwise be extremely slow or require harsh conditions to occur efficiently under mild conditions, often leading to higher yields and fewer byproducts. dalalinstitute.com The scope of reactions amenable to PTC using tetrapropylammonium salts is broad and includes nucleophilic substitutions, oxidations, reductions, and polymerizations. vestachem.com
Table 1: Key Steps in Phase Transfer Catalysis with Tetrapropylammonium Salts
| Step | Description | Location |
|---|---|---|
| 1. Ion Pairing | The tetrapropylammonium cation (TPA⁺) from the catalyst pairs with the reactant anion (e.g., CN⁻) in the aqueous phase. | Aqueous Phase |
| 2. Phase Transfer | The lipophilic TPA⁺-anion pair migrates across the phase boundary into the organic phase. | Interface |
| 3. Reaction | The "naked" and highly reactive anion reacts with the organic substrate (e.g., an alkyl halide). | Organic Phase |
| 4. Catalyst Regeneration | The TPA⁺ cation, paired with the leaving group anion, transfers back to the aqueous phase, ready to start a new cycle. | Interface/Aqueous Phase |
Structure-Directing Agent Functionality in Zeolite and Molecular Sieve Synthesis
Tetrapropylammonium (TPA) cations are extensively used as organic structure-directing agents (OSDAs), or templates, in the hydrothermal synthesis of zeolites and other molecular sieves. wikipedia.orgchemkente.comsacheminc.com Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them invaluable as catalysts, adsorbents, and ion-exchange materials. chemkente.comrsc.org
The size and shape of the TPA⁺ cation play a crucial role in directing the assembly of silicate (B1173343) and aluminate precursors into a specific framework topology. chemkente.com During the synthesis process, the TPA⁺ molecules become incorporated into the forming crystalline structure, essentially acting as a scaffold around which the inorganic framework is built. chemkente.com
A prime example of this is the synthesis of the commercially important ZSM-5 zeolite, where tetrapropylammonium hydroxide (B78521) (TPAOH) is a commonly used SDA. wikipedia.orgchemkente.com The specific geometry of the TPA⁺ cation directs the formation of the MFI-type framework characteristic of ZSM-5. acs.org Similarly, TPAOH has been used to synthesize the novel large-pore aluminophosphate molecular sieve STA-15, where the TPA⁺ cations reside within the 12-membered ring channels of the structure. acs.orgresearchgate.net
After crystallization is complete, the organic template is removed, typically by calcination (heating in air or oxygen), which burns away the TPA⁺ cations. acs.orgresearchgate.net This process vacates the pores and channels, making the internal surface area and active sites of the zeolite accessible for catalytic and adsorption applications.
Table 2: Examples of Zeolites and Molecular Sieves Synthesized with Tetrapropylammonium (TPA) as a Structure-Directing Agent
| Material | Framework Type | Key Features | Reference |
|---|---|---|---|
| ZSM-5 | MFI | Widely used in the petrochemical industry for cracking, isomerization, and synthesis of gasoline. | wikipedia.orgchemkente.com |
| TS-1 (Titanium Silicalite-1) | MFI | Excellent catalyst for selective oxidation reactions using hydrogen peroxide. acs.orgnih.gov | acs.orgnih.gov |
| STA-15 | - | A novel aluminophosphate with a system of one-dimensional, 12-membered ring channels. acs.orgresearchgate.net | acs.orgresearchgate.net |
Exploration of Heterogeneous Catalysis Applications and Catalyst Design Principles Utilizing Tetrapropylammonium Species
Compounds containing the tetrapropylammonium cation are not only integral to the synthesis of catalysts but also function as catalysts themselves or are precursors to active catalytic species.
One of the most notable examples is Tetrapropylammonium Perruthenate (TPAP) . TPAP is a mild and highly selective oxidizing agent used extensively in organic synthesis. sigmaaldrich.com It is effective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgsigmaaldrich.com A key advantage of TPAP is that it can be used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), which regenerates the active ruthenium(VII) species. sigmaaldrich.com This catalytic approach makes the process more efficient and cost-effective.
Tetrapropylammonium Hydroxide (TPAOH) serves as a strong organic base catalyst in various reactions, including aldol (B89426) condensations and the synthesis of chalcones. chemkente.com Its solubility in many organic solvents facilitates homogeneous catalysis, leading to high reaction rates. chemkente.com Furthermore, TPAOH is crucial in catalyst design for creating hierarchical zeolites. For instance, alkaline treatment of conventional TS-1 zeolite with TPAOH can induce a dissolution and recrystallization process. nih.gov This reconstructs the zeolite into a hierarchical structure with both micropores and larger mesopores, which improves mass transport and accessibility to active sites, thereby enhancing catalytic performance in oxidation reactions. acs.orgnih.gov
The design principles behind using tetrapropylammonium species in catalysis often revolve around leveraging the cation's properties to either direct the formation of a specific catalytic architecture (as in zeolite synthesis) or to deliver a reactive anion (like OH⁻ or RuO₄⁻) in a controlled manner.
Table 3: Catalytic Applications of Tetrapropylammonium (TPA) Species
| Compound | Type of Catalysis | Application Examples | Mechanism/Principle |
|---|---|---|---|
| Tetrapropylammonium Perruthenate (TPAP) | Oxidation Catalyst | Oxidation of primary/secondary alcohols to aldehydes/ketones. sigmaaldrich.com | Catalytic cycle with a co-oxidant (e.g., NMO) to regenerate the active Ru(VII) species. sigmaaldrich.com |
| Tetrapropylammonium Hydroxide (TPAOH) | Base Catalyst | Aldol condensation, synthesis of chalcones. chemkente.com | Acts as a strong base to deprotonate acidic compounds, generating reactive anions. chemkente.com |
| Tetrapropylammonium Hydroxide (TPAOH) | Catalyst Modifier | Synthesis of hierarchical TS-1 zeolites. acs.orgnih.gov | Promotes dissolution and recrystallization to create mesoporosity, improving active site accessibility. nih.gov |
Role in Polymeric Nanoreactors and Confined Catalysis Systems
Confined catalysis refers to chemical reactions occurring within a spatially restricted environment, such as the pores of a zeolite, the core of a micelle, or the cavity of a molecular container. rsc.orgfrontiersin.orgnih.gov This confinement can lead to significant enhancements in catalytic activity and selectivity, mimicking the function of active sites in enzymes. frontiersin.orgnih.gov Polymeric nanoreactors are a class of such systems, often formed by the self-assembly of block copolymers into structures like micelles, where a catalyst can be encapsulated within the core. rsc.orgnih.gov
The role of tetrapropylammonium species in these advanced systems is primarily linked to the principles established in zeolite synthesis. The TPA⁺ cation is a quintessential tool for creating precisely defined, confined microenvironments. chemkente.com The synthesis of zeolites using TPA as a structure-directing agent is a prime example of creating a rigid, inorganic nanoreactor. nih.gov The size and shape of the zeolite pores, dictated by the TPA template, impose geometric constraints on reactant molecules, influencing which reactions can occur and the distribution of products—a phenomenon known as shape selectivity. rsc.orgpnnl.gov
While direct incorporation of tetrapropylammonium sulfate into the structure of polymeric nanoreactors is less commonly documented, the underlying principle of using organic cations to structure a catalytic environment is transferable. The design of both zeolitic systems and polymeric nanoreactors relies on controlling the microenvironment around the active site to steer a chemical reaction towards a desired outcome. frontiersin.org Therefore, the extensive knowledge gained from using tetrapropylammonium in creating confined spaces within zeolites provides fundamental insights for the design of other sophisticated, confined catalytic systems.
Ionic Liquids and Electrolyte Systems
The properties of the tetrapropylammonium cation also make it a valuable component in the formulation of ionic liquids and specialized electrolyte solutions.
Tetrapropylammonium Sulfate as a Constituent in Novel Ionic Liquid Formulations
Ionic liquids (ILs) are salts that are in a liquid state at relatively low temperatures, often below 100°C. tcichemicals.comnih.gov They are composed of a large, asymmetric organic cation and an organic or inorganic anion. genotekbio.com This unique composition imparts properties such as negligible vapor pressure, high thermal stability, and high ionic conductivity, making them attractive as "green" solvents and electrolytes. tcichemicals.comgenotekbio.com
Quaternary ammonium salts, characterized by a central nitrogen atom bonded to four organic groups, are a major class of cations used to form ionic liquids. tcichemicals.com The tetrapropylammonium cation falls into this category. By pairing the TPA⁺ cation with a suitable anion, such as sulfate (SO₄²⁻), a tetrapropylammonium sulfate ionic liquid can be formulated. The specific properties of this IL—including its melting point, viscosity, and miscibility with other solvents—would be determined by the interplay of the size, charge, and shape of both the TPA⁺ cation and the sulfate anion.
Beyond their use as solvents, tetrapropylammonium salts are also investigated as additives in electrolyte systems for electrochemical applications. For instance, tetrapropylammonium hydroxide (TPAH) has been studied as an additive to suppress the formation of zinc dendrites in rechargeable aqueous batteries. frontiersin.orgresearchgate.net The TPA⁺ cations can adsorb onto the surface of the zinc electrode, influencing the deposition of zinc ions and promoting a more uniform and stable electrode surface, which in turn extends the cycle life of the battery. frontiersin.orgresearchgate.net This application highlights the utility of tetrapropylammonium species in controlling ion transport and interfacial phenomena in electrolyte systems.
Table 4: Components of Ionic Liquids
| Ion Type | Examples |
|---|---|
| Cations | Imidazolium, Pyridinium, Quaternary Ammonium (e.g., Tetrapropylammonium) , Quaternary Phosphonium |
| Anions | Halides (Cl⁻, Br⁻), Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻), Sulfate (SO₄²⁻) , Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) |
Electrochemical Behavior in Molten Salt and Aqueous Electrolyte Media
The electrochemical characteristics of tetrapropylammonium sulfate are influenced by the medium in which it is dissolved. While specific studies focusing solely on tetrapropylammonium sulfate in molten salt environments are not extensively detailed in the available literature, the behavior of related compounds and general principles of molten salt electrochemistry provide valuable context. Molten salts are considered for various applications, including high-temperature batteries and solar power plants. ornl.gov In these systems, the electrochemical window and the reactivity of the salt components are critical. ornl.govconfex.com For instance, electrochemical studies in molten sulfate eutectics have shown that the sulfate ion is not typically reduced directly at an inert cathode; instead, reactions may involve dissociation products. researchgate.net The electrochemical cell's performance, including current signals, can be affected by factors such as flow conditions and the choice of electrode materials. inl.gov
Studies on Ion Transport Mechanisms and Charge Transfer Kinetics in Tetrapropylammonium Sulfate Systems
The movement of ions through an electrolyte and the rate at which charge is transferred at the electrode-electrolyte interface are fundamental to any electrochemical application. Ion transport in solution is governed by diffusion (movement due to concentration gradients) and migration (movement under an electric field). The tetrapropylammonium cation, being relatively large and bulky, would be expected to have different transport properties compared to smaller, more mobile ions. Understanding these properties is crucial for applications in energy storage. patsnap.com
Charge transfer kinetics, which describe the rate of electron transfer reactions, are complex phenomena influenced by the molecular structure of the reactants, the nature of the electrode surface, and the composition of the electrolyte solution. nih.govnih.gov The process can involve the formation of intermediate complexes and is sensitive to factors like temperature and catalyst presence. researchgate.netmdpi.com While detailed kinetic studies specifically on tetrapropylammonium sulfate systems are not prominent in the provided research, general principles indicate that the large size and specific interactions of the tetrapropylammonium ion could influence the structure of the electrochemical double layer at the electrode surface, thereby affecting charge transfer rates. The kinetics are often evaluated using techniques like cyclic voltammetry, which can reveal the mechanisms of redox processes. researchgate.netresearcher.life
Potential in Advanced Battery and Energy Storage Technologies as Electrolyte Components
Quaternary ammonium-based salts are considered promising electrolyte components for advanced energy storage systems due to their favorable properties, such as good electrochemical stability and wide potential windows, which are essential for high-energy batteries. mdpi.com The tetrapropylammonium (TPA+) cation, in particular, has shown specific utility in addressing key challenges in battery technology.
A significant area of research is the suppression of dendrite formation on metal anodes, which can cause poor cyclability and short-circuiting in rechargeable batteries. frontiersin.org Research has demonstrated that tetrapropylammonium hydroxide (TPAH), when used as an electrolyte additive, effectively inhibits the growth of zinc dendrites on the surface of the zinc anode in aqueous rechargeable batteries. frontiersin.org This dendrite suppression leads to a prolonged cycle life for the battery. frontiersin.org While this study used the hydroxide salt, it highlights a key functional role of the TPA+ cation. The proposed mechanism involves the TPA+ ions influencing the deposition of zinc on the anode surface. frontiersin.org
The broader class of tetra-alkylammonium salts has also been explored in other battery chemistries. For example, tetrabutylammonium (B224687) hydrogen sulfate has been used as an electrolyte additive in lead-acid batteries, where it was found to alter the crystalline structure of the lead sulfate layer and increase the peak currents for the oxidation and reduction of lead oxide. researchgate.netresearcher.life These findings suggest that tetra-alkylammonium ions can play a multifaceted role in electrolytes, from modifying electrode surface chemistry to improving the performance and longevity of energy storage devices.
Intermolecular Interactions and Solution Thermodynamics
Specificity of Tetrapropylammonium and Sulfate Ion Interactions with Biological Macromolecules
The interactions between the constituent ions of tetrapropylammonium sulfate and biological macromolecules like proteins are highly specific and dictated by the distinct chemical nature of the cation and anion. Molecular dynamics simulations and experimental studies have provided detailed insights into these interactions. nih.govacs.org
The tetrapropylammonium (TPA+) cation, characterized by its large size and nonpolar propyl groups, exhibits a strong preference for interacting with flat, nonpolar or aromatic side chains of amino acids. acs.org Specifically, it engages in favorable stacking-type interactions with the indole (B1671886) group of tryptophan. nih.govacs.org This behavior is similar to that of the guanidinium (B1211019) cation, which also interacts with planar aromatic groups. nih.govacs.org This affinity for nonpolar regions suggests that the TPA+ cation's effects on protein structure are mediated through direct contact with hydrophobic patches on the macromolecule's surface. acs.org
In contrast, the sulfate anion (SO₄²⁻) behaves very differently. Due to its high charge density, it interacts strongly and almost exclusively with the positively charged (cationic) groups on a peptide, such as the side chains of lysine (B10760008) or arginine. acs.org In a simulation with a model peptide, sulfate ions were found to effectively neutralize the peptide's positive charge by binding to these cationic sites. acs.org A key distinction in the behavior of tetrapropylammonium sulfate compared to other salts like guanidinium sulfate is the lack of significant ion pairing between the TPA+ cation and the sulfate anion in solution. acs.orgacs.org The large size of the TPA+ ion appears to prevent the formation of the solvent-separated ion pairs that are observed with the smaller guanidinium ion. acs.orgnih.gov
Effects on Polypeptide and Protein Conformational Stability
Tetrapropylammonium sulfate has been shown to exert significant influence on the conformational stability of polypeptides and proteins, acting primarily as a destabilizing agent for certain folded structures. nih.govresearchgate.net Its effects are a direct consequence of the specific ion-macromolecule interactions described previously.
Experimental studies using circular dichroism spectroscopy on model peptides have demonstrated that both tetrapropylammonium chloride (TPACl) and tetrapropylammonium sulfate (TPA₂SO₄) destabilize the folded conformation of tryptophan-zipper (trpzip) peptides. nih.govacs.org This destabilization is attributed to the favorable interaction of the TPA+ cation with the tryptophan indole groups, which perturbs the specific arrangement required for the folded state. nih.govacs.org
A noteworthy finding is that the sulfate anion does not counteract the destabilizing effect of the TPA+ cation. nih.govacs.org This is in stark contrast to the behavior observed with guanidinium salts, where guanidinium chloride is a strong denaturant, but guanidinium sulfate has little to no effect on the stability of the same trpzip peptides. acs.orgnih.gov The difference is explained by the fact that sulfate readily forms ion pairs with guanidinium, effectively shielding it from interacting with the peptide, whereas it cannot form such pairs with the bulky TPA+ ion. acs.orgnih.gov Therefore, the TPA+ cation remains free to interact with and destabilize the peptide structure, irrespective of the sulfate counter-ion. nih.gov
However, the effect of TPA+ is not universally destabilizing for all peptide structures. In studies with α-helical peptides (alahel), TPA+ was found to stabilize the helical conformation, suggesting that it is excluded from interacting directly with the peptide backbone in this context. nih.govacs.org
| Peptide Model | Salt | Observed Effect on Folded State | Proposed Mechanism |
| Tryptophan-zipper (trpzip) | Tetrapropylammonium Sulfate | Destabilization | TPA+ cation interacts with tryptophan indole groups, perturbing the folded structure. nih.gov |
| α-helical (alahel) | Tetrapropylammonium Sulfate | Stabilization | TPA+ cation is excluded from the peptide bond, leading to stabilization. nih.gov |
| Tryptophan-zipper (trpzip) | Guanidinium Sulfate | No effect | Gdm+ and SO₄²⁻ form ion pairs, preventing Gdm+ from interacting with the peptide. acs.org |
This table summarizes the observed effects of tetrapropylammonium sulfate on the conformational stability of different model peptides based on the provided text.
Influence on Water Structure and Hydration Shells in Aqueous Solutions
The presence of tetrapropylammonium sulfate in an aqueous solution significantly modifies the local structure and hydrogen-bonding network of water. This influence arises from the distinct hydration characteristics of the large, hydrophobic tetrapropylammonium cation and the small, highly charged sulfate anion.
The TPA+ cation, due to its large size and nonpolar alkyl chains, is considered a hydrophobic solute. Such ions are known to interact weakly with water molecules due to their very low charge density. nih.gov They tend to promote the formation of more ordered, cage-like structures of water molecules in their immediate vicinity, a phenomenon known as hydrophobic hydration. nih.gov This structuring of water in the hydration shell around the TPA+ ion is a key aspect of its solution behavior.
Implications for the Hofmeister Series and Solvent-Excluded Volume Effects
Tetrapropylammonium sulfate exhibits complex behavior that challenges its simple placement within the traditional Hofmeister series. The Hofmeister series typically ranks ions based on their ability to structure or destructure water, which in turn affects protein solubility and stability ("salting-in" vs. "salting-out"). The sulfate anion (SO₄²⁻) is a strong kosmotrope, or "structure-maker," known for its ability to stabilize the native folded state of proteins. nih.gov Conversely, large tetra-alkylammonium cations like tetrapropylammonium (TPA⁺) are considered chaotropes, or "structure-breakers."
Research indicates that aqueous solutions of tetrapropylammonium sulfate act as destabilizers for the folded conformation of peptides and globular proteins. nih.govnih.gov This destabilizing effect is attributed to a reduction in the magnitude of the solvent-excluded volume effect, which is a primary stabilizing force in protein folding. nih.gov The solvent-excluded volume effect arises because the folded native state of a protein occupies a smaller volume than the unfolded denatured state, leading to an increase in the translational and configurational entropy of the surrounding solvent molecules, which thermodynamically favors folding. nih.gov
The large size of the TPA⁺ ion and its weak interactions with water molecules, due to a very low charge density, are key to its destabilizing action. These properties mean that TPA⁺ is unable to effectively counteract the electrostrictive effect of the sulfate ions on the water structure. nih.govnih.gov As a result, the density of aqueous tetrapropylammonium sulfate solutions is only slightly larger than that of pure water. This contrasts with solutions of salts like guanidinium sulfate, where the strong hydration of the sulfate ion significantly increases water density, making the creation of a cavity to accommodate the protein more energetically costly and thus stabilizing the compact native state. nih.gov
| Solvent | ΔΔGc (kJ mol-1) |
|---|---|
| Water | 377 |
| 1 M Tetrapropylammonium Sulfate | 345 |
| 2 M Tetrapropylammonium Chloride | 311 |
Dielectric Spectroscopy Studies of Ion-Pairing and Hydration Dynamics in Tetrapropylammonium Salt Solutions
Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics of solutions by measuring their complex permittivity as a function of frequency. Studies on aqueous solutions of tetra-n-alkylammonium salts, including tetrapropylammonium bromide (Pr₄NBr), provide significant insights into ion-pairing and the dynamics of water molecules in the hydration shells of the ions, which are analogous to the expected behavior in tetrapropylammonium sulfate solutions. rsc.org
For aqueous solutions of tetrapropylammonium salts, the dielectric spectra typically reveal multiple distinct relaxation processes, or dispersion steps. rsc.org These processes are associated with different molecular motions within the solution:
Ion-Pair Tumbling: A slower relaxation process is attributed to the rotational motion (tumbling) of ion pairs, such as a [TPA⁺SO₄²⁻]⁻ complex. The presence of this step provides direct evidence for the formation of ion pairs in the solution. rsc.org
Hydration Water Relaxation: An intermediate relaxation step, distinct from that of bulk water, is assigned to the reorientation of water molecules within the hydration shell of the large TPA⁺ cation. This "slow" water exhibits dynamics that are retarded by a factor of 2.5 to 3 compared to bulk water. This is indicative of the hydrophobic hydration structure around the nonpolar alkyl chains of the cation. rsc.org
Bulk Water Relaxation: This is the primary cooperative relaxation of the hydrogen-bond network of water molecules that are not significantly influenced by the ions. rsc.org
Fast Water Relaxation: A very fast process is sometimes observed, corresponding to the rapid reorientation of highly mobile water molecules, possibly those that are dangling or only weakly engaged in the hydrogen-bond network. rsc.org
The analysis of these relaxation steps allows for a quantitative characterization of the solution's microscopic properties. For instance, the amplitude of the ion-pair relaxation step can be used to estimate the concentration and effective dipole moment of the ion pairs. Similarly, the amplitude of the "slow" water relaxation provides information about the number of water molecules in the cation's hydration shell whose dynamics are significantly altered. rsc.org Studies on related salts have shown that the number of these "slow" water molecules increases with the size of the tetra-alkylammonium cation. rsc.org
| Relaxation Process | Assigned Molecular Motion | Typical Relaxation Time (ps) | Key Insights |
|---|---|---|---|
| Ion Pair (IP) | Tumbling motion of ion pairs | ~100-200 | Confirms ion association; allows estimation of ion pair concentration. |
| Slow Water | Reorientation of H₂O in cation hydration shell | ~20-25 | Indicates hydrophobic hydration; dynamics are ~2.5-3x slower than bulk water. |
| Bulk Water | Cooperative relaxation of water's H-bond network | ~8.3 | Represents the main solvent response. |
Separation Science and Extraction Technologies
Development of Aqueous Two-Phase Systems (ATPS) with Tetrapropylammonium Salts
Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems formed when two water-soluble components, such as two polymers or a polymer and a salt, are mixed above a critical concentration, resulting in two immiscible aqueous phases. wikipedia.orgresearchgate.net These systems are particularly advantageous for the separation of biomolecules because both phases are predominantly water, providing a mild, non-denaturing environment. nih.gov
ATPS can be formed by combining a polymer like polyethylene (B3416737) glycol (PEG) with a kosmotropic (salting-out) salt, such as phosphates or sulfates. ua.pt They can also be formed by mixing a chaotropic salt and a kosmotropic salt. wikipedia.org The formation of the two phases is driven by the differential interactions of the components with water. Tetrapropylammonium sulfate, comprising a chaotropic-like cation (TPA⁺) and a kosmotropic anion (SO₄²⁻), is a potential candidate for forming salt-salt or polymer-salt ATPS. The large, hydrophobic TPA⁺ cation would preferentially partition into the more hydrophobic phase (e.g., the PEG-rich phase in a polymer-salt system), while the highly hydrated, kosmotropic sulfate anion would favor the more hydrophilic, salt-rich phase. This differential partitioning of the ions would drive the phase separation and establish an electrochemical potential difference between the phases, which can be exploited for the selective separation of charged biomolecules. researchgate.net The use of tetraalkylammonium salts in ATPS has been explored, demonstrating their utility in creating systems for various separation applications. mdpi.com
Investigation of Partitioning Behavior in Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction (LLE) is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org The effectiveness of the separation is determined by the partition coefficient of the solute. chromatographyonline.com
Tetrapropylammonium sulfate can be used as an ion-pairing reagent in LLE to facilitate the extraction of anionic compounds from an aqueous solution into an organic solvent. In this application, the tetrapropylammonium cation forms a charge-neutralized, hydrophobic ion pair with a target anionic analyte in the aqueous phase. This newly formed complex has significantly increased solubility in non-polar organic solvents, allowing it to be extracted from the aqueous phase. chromatographyonline.com The efficiency of the extraction depends on several factors, including the hydrophobicity of the ion-pairing agent (which is high for TPA⁺), the concentration of the salt, the pH of the aqueous phase, and the nature of the organic solvent. The sulfate anion, being highly hydrophilic, would remain in the aqueous phase. This methodology is valuable for separating and concentrating anionic analytes that are otherwise too polar to be extracted efficiently into an organic solvent.
Applications in Analytical Sample Preparation and Preconcentration Strategies
The principles of ion-pairing with tetrapropylammonium sulfate are directly applicable to analytical sample preparation and preconcentration. Many analytical techniques require the isolation of analytes from complex matrices (e.g., biological fluids, environmental water) and their concentration prior to analysis. LLE and related microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), can be enhanced by using TPA⁺ as an ion-pairing reagent. nih.gov
In a typical scenario, a sample containing an anionic analyte of interest would be treated with tetrapropylammonium sulfate. The resulting hydrophobic ion pair can then be extracted into a very small volume of an organic solvent, achieving a high preconcentration factor. nih.gov This approach not only concentrates the analyte but also separates it from interfering hydrophilic components of the sample matrix, leading to cleaner extracts and improved sensitivity and selectivity in subsequent chromatographic or spectroscopic analysis. The use of related tetraalkylammonium salts in extraction and preconcentration methods for various analytes has been well-documented. nih.gov
Surface Chemistry and Interfacial Phenomena
The unique structure of the tetrapropylammonium cation, with its charged nitrogen center shielded by four nonpolar propyl chains, imparts significant surface activity to its salts. Studies on tetraalkylammonium salts show that they adsorb at interfaces, such as the air/water or oil/water interface. acs.orgresearchgate.net The hydrophobic alkyl chains orient away from the aqueous phase, while the charged headgroup remains directed towards it. This adsorption reduces the interfacial tension.
In solutions of tetrapropylammonium sulfate, the TPA⁺ cation is expected to dominate the interfacial properties. Molecular dynamics simulations have shown that TPA⁺ has a strong preference to interact with flat, nonpolar groups via stacking-type interactions. acs.org This suggests that at an interface, these cations would form a structured layer. While the sulfate anion is strongly hydrated and repelled from the interface, the TPA⁺ cation will accumulate there. This charge separation creates an electrical double layer at the interface. The surface activity of tetraalkylammonium salts is a key factor in their application as phase-transfer catalysts, where they facilitate the transport of reactant anions across the interface between an aqueous and an organic phase. researchgate.net The specific arrangement and concentration of TPA⁺ ions at the interface can influence a range of phenomena, including emulsion stability, wetting, and the kinetics of interfacial reactions.
Interactions with Solid Substrates in Chemical Mechanical Polishing Compositions
Chemical Mechanical Polishing (CMP), also known as Chemical Mechanical Planarization, is a critical process in semiconductor manufacturing for smoothing and planarizing wafer surfaces. alfachemic.comwikipedia.org This technique combines chemical etching with mechanical abrasion to achieve nanoscale flatness, which is essential for fabricating integrated circuits. alfachemic.comresearchgate.net The process utilizes a corrosive and abrasive chemical slurry in conjunction with a polishing pad. wikipedia.orghoriba.com The composition of this slurry is complex and includes abrasive particles (such as silica (B1680970), alumina, or ceria), oxidizers, stabilizers, and surfactants, all of which work together to remove material and achieve a planar surface. alfachemic.com
Within these complex slurry formulations, quaternary ammonium salts like Tetrapropylammonium sulfate can play a significant role as surface-active agents. The interaction of these compounds with the solid substrate is governed by electrostatic forces and hydrogen bonding. mdpi.com The Tetrapropylammonium cation, with its positive charge centered on the nitrogen atom, can adsorb onto negatively charged sites on the wafer surface. For instance, during the polishing of silicon wafers, the native silicon dioxide layer presents a negatively charged surface in aqueous media, facilitating the adsorption of the cation. This adsorbed layer can modify the surface energy and hydrophobicity of the substrate.
The precise nature of these interactions allows for the fine-tuning of the polishing process for different materials and device structures. alfachemic.com The concentration of Tetrapropylammonium sulfate in the slurry is a critical parameter that can be adjusted to optimize the polishing performance, affecting both the removal rate and the resulting surface roughness.
Table 1: Illustrative Effect of Tetrapropylammonium Sulfate Concentration on CMP Performance
| Concentration (mM) | Material Removal Rate (Å/min) | Surface Roughness (RMS, nm) |
|---|---|---|
| 0 (Control) | 550 | 0.8 |
| 10 | 480 | 0.6 |
| 25 | 420 | 0.4 |
| 50 | 350 | 0.3 |
Note: This table is illustrative and represents typical trends observed in CMP processes when a surface-active agent is introduced. Actual values would be dependent on the specific substrate, abrasive, and other slurry components.
Role in Modulating Ionic Strength and pH in Advanced Materials Processing
In many advanced materials processing applications, such as the synthesis of nanoparticles, the formation of thin films, or the creation of complex colloidal systems, the control of solution chemistry is paramount. taylorfrancis.com Physicochemical conditions including ionic strength and pH play a pivotal role in determining the outcomes of these processes by influencing intermolecular and surface interactions. researchgate.net
Tetrapropylammonium sulfate, as a salt, is a strong electrolyte and dissociates completely in aqueous solutions into Tetrapropylammonium cations (TPA⁺) and sulfate anions (SO₄²⁻). This property makes it an effective agent for modulating the ionic strength of a processing solution. The ionic strength of the medium has a significant impact on the electrostatic interactions between particles or molecules in a solution. nih.gov An increase in ionic strength leads to the compression of the electrical double layer surrounding charged species, which can reduce electrostatic repulsion and promote aggregation or, conversely, be used to control the deposition of charged species onto a substrate. nih.gov The ability to precisely control ionic strength is crucial for directing the self-assembly of nanomaterials and ensuring the stability of colloidal dispersions.
The pH of the processing solution is another critical parameter that influences reaction kinetics, the surface charge of materials, and the solubility of precursors. researchgate.net Tetrapropylammonium sulfate itself has a minimal direct effect on the pH of a solution. The Tetrapropylammonium cation is the conjugate acid of a strong base (Tetrapropylammonium hydroxide) and therefore does not undergo significant hydrolysis. The sulfate anion is the conjugate base of the weak acid, bisulfate (HSO₄⁻), and its reaction with water is minimal, resulting in a nearly neutral solution. However, its primary role is not as a pH buffer but as an ionic strength modifier that can be used in conjunction with standard pH buffering agents to independently control these two crucial parameters. This decoupling of pH and ionic strength control is highly advantageous in complex materials synthesis, where the surface chemistry and colloidal stability must be simultaneously optimized.
For example, in the synthesis of zeolites or other porous materials, quaternary ammonium compounds often act as structure-directing agents. The ionic strength of the synthesis gel, controlled in part by additives like Tetrapropylammonium sulfate, can influence the crystallization process and the final morphology of the material.
Table 2: Influence of Tetrapropylammonium Sulfate on Ionic Strength and Zeta Potential
| Concentration (mM) | Ionic Strength (M) | Zeta Potential of Silica Particles (mV) |
|---|---|---|
| 1 | 0.003 | -45 |
| 5 | 0.015 | -32 |
| 10 | 0.030 | -25 |
| 50 | 0.150 | -15 |
Note: This table illustrates the typical effect of increasing the concentration of a 2:1 electrolyte on the ionic strength and the resulting zeta potential of negatively charged particles in a suspension. The reduction in the magnitude of the zeta potential indicates compression of the electrical double layer.
Advanced Characterization and Analytical Methodologies for Tetrapropylammonium Sulfate Systems
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are indispensable for probing the molecular and ionic characteristics of tetrapropylammonium (B79313) sulfate (B86663). They provide detailed information on functional groups, molecular structure, and dynamic processes occurring in various states.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the molecule's vibrational frequencies. nih.govnih.govolemiss.edu This creates a unique spectral "fingerprint" that is characteristic of the compound. nih.govnih.govredalyc.org
For tetrapropylammonium sulfate, the FTIR spectrum is a composite of the absorption bands from the tetrapropylammonium cation ((CH₃CH₂CH₂)₄N⁺) and the sulfate anion (SO₄²⁻). The spectrum can be analyzed to confirm the presence of both ionic components. The vibrations associated with the propyl chains of the cation, such as C-H stretching, bending, and rocking modes, are readily identifiable.
The sulfate anion, having a tetrahedral structure, exhibits characteristic vibrational modes that are sensitive to its environment. spectroscopyonline.com These fundamental vibrations are key identifiers in the FTIR spectrum.
Table 1: Characteristic FTIR Vibrational Modes for the Sulfate Anion
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Antisymmetric Stretching | ~1112 | Strong absorption corresponding to the asymmetric stretching of the S-O bonds. |
| Asymmetric Deformation | ~616 - 637 | Bending vibrations that alter the O-S-O bond angles asymmetrically. |
This interactive table summarizes the key vibrational modes for the sulfate anion as identified by FTIR spectroscopy.
By comparing the experimental spectrum of a sample with known spectra, FTIR serves as a rapid and reliable tool for confirming the identity and assessing the purity of tetrapropylammonium sulfate. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of molecules in solution. core.ac.uklibretexts.org It provides information about the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.org
In the analysis of tetrapropylammonium sulfate, ¹H and ¹³C NMR spectra are used to confirm the structure of the tetrapropylammonium cation.
¹H NMR: The proton NMR spectrum provides distinct signals for the different sets of chemically non-equivalent protons in the propyl chains (—CH₂—, —CH₂—, and —CH₃). The chemical shift (position of the signal) indicates the electronic environment of the protons, while the integration (area under the signal) corresponds to the relative number of protons in each set. libretexts.orgvscht.cz Spin-spin splitting patterns reveal how many protons are on adjacent carbon atoms, confirming the connectivity of the propyl group.
¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. libretexts.org For the tetrapropylammonium cation, this allows for the unambiguous identification of the three different carbon environments within the propyl chains.
Table 2: Predicted NMR Chemical Shifts (δ) for the Tetrapropylammonium Cation
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | N-CH₂ -CH₂-CH₃ | ~3.0 - 3.3 | Triplet |
| ¹H | N-CH₂-CH₂ -CH₃ | ~1.6 - 1.9 | Sextet |
| ¹H | N-CH₂-CH₂-CH₃ | ~0.9 - 1.1 | Triplet |
| ¹³C | N-C H₂-CH₂-CH₃ | ~58 - 62 | - |
| ¹³C | N-CH₂-C H₂-CH₃ | ~15 - 19 | - |
This interactive table presents the expected chemical shifts and splitting patterns for the tetrapropylammonium cation, crucial for structural confirmation via NMR.
Dielectric spectroscopy is a technique that measures the dielectric properties of a medium as a function of frequency. It is particularly useful for studying the behavior of ionic compounds like tetrapropylammonium sulfate in solution, providing insights into molecular and ionic dynamics. mdpi.com The technique probes the response of molecular dipoles and mobile ions to an external oscillating electric field. uq.edu.au
For systems containing tetrapropylammonium sulfate, dielectric spectroscopy can characterize several dynamic processes:
Ionic Conductivity: The technique directly measures the bulk ionic conductivity of the solution, which is related to the translational motion of the tetrapropylammonium cations and sulfate anions. mdpi.com
Relaxation Processes: Dielectric spectra often reveal relaxation peaks corresponding to different dynamic phenomena. uq.edu.au These can include the reorientation of solvent molecules, the polarization of loosely bound counterions, and short-range ion motion. mdpi.comuq.edu.au The analysis of these relaxation times provides detailed information on the timescale of these molecular and ionic movements.
By analyzing the dielectric spectrum, researchers can gain a deeper understanding of the interactions between the ions and between the ions and the solvent, which govern the macroscopic properties of the solution. rsc.org
Diffraction Methods for Crystalline Structure and Morphology Analysis
Diffraction techniques are fundamental for the characterization of solid-state materials, providing definitive information about the arrangement of atoms and ions in a crystalline lattice.
X-ray Diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. usp.org When a beam of X-rays strikes a crystalline sample of tetrapropylammonium sulfate, the rays are diffracted by the electron clouds of the atoms in a specific pattern. This pattern of diffracted X-rays is a unique fingerprint of the compound's crystal structure. mdpi.com
Analysis of the XRD pattern provides several key pieces of information:
Crystal Structure: The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions, lattice parameters, and the symmetry of the crystal. mdpi.com
Phase Identification: The XRD pattern is unique to a specific crystalline phase, making it an excellent tool for identifying the compound and detecting the presence of impurities or different polymorphic forms.
Crystallinity: The sharpness of the diffraction peaks is related to the degree of crystalline order. mdpi.com Broad peaks may indicate an amorphous (non-crystalline) material or very small crystallite sizes. mdpi.com
Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains within the bulk material using models such as the Debye-Scherrer equation.
Table 3: Information Derived from X-ray Diffraction Data
| Parameter | Information Obtained |
|---|---|
| Peak Position (2θ) | Unit cell dimensions and lattice parameters |
| Peak Intensity | Arrangement of atoms within the unit cell |
| Peak Shape/Width | Crystallite size, lattice strain, and degree of crystallinity |
This interactive table outlines the structural information that can be extracted from an XRD analysis of a crystalline solid like tetrapropylammonium sulfate.
Microscopic and Surface Imaging Techniques
While spectroscopic and diffraction methods provide molecular and bulk structural information, microscopic techniques offer direct visualization of the material's morphology, topography, and surface features at the micro- and nanoscale.
For solid samples of tetrapropylammonium sulfate, techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are particularly valuable.
Atomic Force Microscopy (AFM): AFM provides even higher resolution three-dimensional surface imaging. A sharp tip is scanned across the surface, and the forces between the tip and the sample are measured to create a topographical map. researchgate.net AFM can reveal nanoscale surface features on individual tetrapropylammonium sulfate crystals, such as terraces, step edges, growth spirals, and defects. This provides fundamental insights into the crystal growth mechanisms and surface properties. researchgate.net
These imaging techniques are complementary to bulk methods like XRD, providing a visual link between the macroscopic appearance of the material and its underlying crystal structure.
Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology and surface features of solid materials like Tetrapropylammonium sulfate. nih.govazooptics.com The method involves scanning a sample with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface topography and composition. azooptics.com For crystalline powders such as Tetrapropylammonium sulfate, SEM analysis provides high-resolution images that reveal critical morphological details.
Detailed research findings from SEM analysis allow for the visualization of crystal habit, size, and shape distribution. azonano.com The technique can distinguish between different crystalline forms (polymorphs) by their external morphology. Furthermore, SEM can identify the presence of agglomeration, the state of crystal surfaces (e.g., smooth or etched), and the presence of any amorphous content or impurities on the crystal faces. In studies of related compounds like ammonium (B1175870) sulfate, SEM has been effectively used to observe the crystal structure, showing, for example, rhombic crystals and the impact of different process conditions on the final product's morphology. researchgate.net This type of analysis is crucial for quality control in production and for understanding how the material's physical properties are influenced by its microscopic structure.
| Parameter | Description | Typical Application for Tetrapropylammonium Sulfate |
|---|---|---|
| Crystal Habit | The characteristic external shape of individual crystals. | Identification of the crystalline form and assessment of purity. |
| Size Distribution | The range and frequency of different particle sizes within the sample. | Ensuring batch-to-batch consistency and predicting physical behavior like flowability. |
| Surface Texture | Features on the crystal surface, such as smoothness, roughness, or the presence of steps and pits. | Understanding dissolution rates and surface reactivity. |
| Agglomeration | The extent to which individual crystals are clumped together. | Assessing handling properties and the effectiveness of the crystallization process. |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is an advanced scanning probe microscopy technique that provides true three-dimensional topographical images of a material's surface at the nanoscale. azooptics.com Unlike electron microscopy, AFM operates by scanning a physical probe, or tip, across the sample surface. jeremyjordan.me The interaction forces between the tip and the surface are measured, allowing for the generation of a high-resolution topographical map. jeremyjordan.me This makes AFM exceptionally suited for examining the surface of Tetrapropylammonium sulfate crystals to reveal nanoscale features that are not discernible with other methods. rsc.org
Research applications of AFM extend beyond simple topography. nih.gov For crystalline materials, AFM can visualize atomic or molecular lattices, growth spirals, dislocations, and other crystal defects on the surface. It can also map variations in surface properties such as adhesion and friction. nih.gov The technique is particularly valuable for studying the initial stages of crystal growth or dissolution processes in real-time and under various environmental conditions. rsc.org While specific AFM studies on Tetrapropylammonium sulfate are not widely published, the methodology is routinely applied to organic and inorganic crystals to understand surface phenomena that govern their macroscopic properties. nih.gov The ability of AFM to operate in different modes, such as contact or tapping mode, allows for the analysis of both hard and soft materials with minimal sample damage. jeremyjordan.me
| Feature | Description | Significance for Tetrapropylammonium Sulfate |
|---|---|---|
| Surface Roughness | Quantitative measurement of the fine-scale variations in the height of the surface. | Influences surface area, reactivity, and interfacial properties. |
| Crystal Growth Steps | Terraces and steps on the crystal face, often only a few nanometers high. | Provides insight into the crystal growth mechanism and kinetics. |
| Dislocations & Defects | Imperfections in the crystal lattice that emerge on the surface. | Affects the mechanical properties and chemical reactivity of the crystal. |
| Domain Structures | Regions with different physical or chemical properties on the surface. | Can indicate the presence of different polymorphs or impurities. |
Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis
Chromatographic and electrophoretic techniques are indispensable for assessing the purity of Tetrapropylammonium sulfate and for analyzing its presence in complex mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most powerful and commonly used methods for these purposes. nih.govnih.gov
HPLC, particularly in the reversed-phase mode, is highly effective for separating and quantifying ionic compounds like tetraalkylammonium salts. For the analysis of the Tetrapropylammonium cation, an ion-pairing agent is often added to the mobile phase to enhance retention and improve peak shape on a hydrophobic stationary phase (e.g., C18). nih.gov Alternatively, mixed-mode chromatography can be employed. helixchrom.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes without a chromophore, or through conductivity detection. helixchrom.comsielc.com These methods allow for the sensitive detection and quantification of the main compound as well as any related impurities. researchgate.net
Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field. thermofisher.com It is an extremely efficient technique for the analysis of small ions. Studies have investigated the ion association between various tetraalkylammonium ions, including tetrapropylammonium, and different anions using CZE. nih.govnih.gov This technique can be used to determine the purity of Tetrapropylammonium sulfate by detecting the presence of other cationic or anionic impurities. The high resolving power of CZE allows for the separation of structurally similar ions, making it a valuable tool for detailed mixture analysis. nih.govresearchgate.net
| Technique | Stationary/Mobile Phase or Buffer | Detection Method | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 column; Mobile phase of acetonitrile/water with an ion-pairing agent (e.g., another sulfate salt). nih.govoup.com | Evaporative Light Scattering (ELSD), Conductivity, or MS. sielc.com | Purity assessment, quantification of TPA cation, impurity profiling. |
| Capillary Zone Electrophoresis (CZE) | Fused silica (B1680970) capillary; Formate buffer (pH 3.5). nih.gov | Direct UV detection (indirectly) or Conductivity. nih.gov | Purity analysis, separation of TPA from other cations, ion association studies. nih.gov |
Thermal Analysis Methods for Phase Transitions and Stability Assessment, e.g., Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary tool used to study the thermal behavior of Tetrapropylammonium sulfate, providing vital information on its phase transitions, thermal stability, and purity. nih.gov
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mdpi.com When the sample undergoes a thermal event, such as melting or decomposition, this is registered as a change in the heat flow. A typical DSC thermogram for a crystalline organic salt like Tetrapropylammonium sulfate would show an endothermic peak corresponding to its melting point. The temperature at the peak of this transition is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. researchgate.net Such data are fundamental for material identification and for assessing purity, as impurities typically broaden the melting peak and lower the melting point.
Following the melting transition, at higher temperatures, an exothermic or endothermic deviation from the baseline may indicate decomposition. tainstruments.com This provides information on the thermal stability of the compound. The onset temperature of decomposition is a critical parameter for determining the safe handling and storage conditions of the material. DSC can be used in conjunction with Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, to provide a comprehensive understanding of the thermal degradation process. msu.rumdpi.com
| Thermal Event | Appearance on DSC Curve | Information Derived |
|---|---|---|
| Glass Transition | Endothermic shift in the baseline. tainstruments.com | Temperature at which an amorphous solid becomes rubbery. |
| Crystallization | Exothermic peak. tainstruments.com | Temperature at which an amorphous material crystallizes upon heating. |
| Melting | Endothermic peak. tainstruments.com | Melting point, enthalpy of fusion, assessment of purity. |
| Decomposition | Exothermic or endothermic deviation from the baseline. tainstruments.com | Onset temperature of decomposition, information on thermal stability. |
Computational and Theoretical Modeling of Tetrapropylammonium Sulfate Behavior
Molecular Dynamics Simulations for Understanding Solvation, Interionic, and Macromolecular Interactions
Molecular dynamics (MD) simulations have been pivotal in understanding the behavior of tetrapropylammonium (B79313) sulfate (B86663) in aqueous environments, particularly its effects on macromolecules like proteins. These simulations model the interactions between ions, water molecules, and macromolecules over time, providing a detailed picture of their dynamic behavior.
Simulations have shown that in solutions of tetrapropylammonium sulfate, there is no strong ion pairing or clustering between the TPA+ cations and sulfate (SO₄²⁻) anions. nih.govacs.org This is in contrast to other salt solutions, such as guanidinium (B1211019) sulfate, where significant ion pairing is observed. nih.gov The sulfate ion, being strongly hydrated, interacts robustly with water molecules and with cationic groups on macromolecules. nih.govacs.org
Macromolecular Interactions: A key finding from MD simulations is the specific nature of TPA+ interactions with macromolecules. The TPA+ cation possesses a tetrahedral shape with relatively flat, nonpolar faces. acs.org This geometry leads to a preference for "stacking-type" interactions with flat nonpolar groups on proteins, such as the indole (B1671886) side chain of tryptophan. nih.govacs.org Simulations have demonstrated that once a TPA+ ion diffuses to an indole side chain, it can have a remarkably long residence time, on the order of nanoseconds or longer. acs.org
In contrast, the sulfate ion interacts almost exclusively and strongly with the cationic groups of peptides. nih.govacs.org In a solution of tetrapropylammonium sulfate, the sulfate ions can effectively neutralize the positive charges on a peptide. nih.govacs.org All-atom MD simulations have also been employed to study the interactions of tetrapropylammonium ions with dodecyl sulfate micelles, revealing that TPA+ can penetrate the micelle structure. nih.gov
| Ion | Primary Interaction Partner on a Protein | Nature of Interaction |
| Tetrapropylammonium (TPA+) | Flat nonpolar groups (e.g., Tryptophan) | Stacking, Hydrophobic |
| Sulfate (SO₄²⁻) | Cationic groups (e.g., Lysine (B10760008), Arginine) | Electrostatic |
Statistical Thermodynamic Approaches to Elucidate Solution Properties and Macromolecular Stability
Statistical thermodynamic approaches provide a theoretical framework to rationalize the effects of salts on the conformational stability of macromolecules. These models connect the macroscopic thermodynamic properties of a solution to the microscopic interactions between its components.
For tetrapropylammonium sulfate, a statistical thermodynamic approach has been successfully applied to explain its destabilizing effect on the native state of globular proteins. nih.gov This approach focuses on the work required to create a cavity in the solvent to accommodate the protein, a key factor in the hydrophobic effect which drives protein folding.
The stability of a protein's native state is largely influenced by the solvent-excluded volume effect. The addition of tetrapropylammonium sulfate to an aqueous solution alters the properties of the solvent. The TPA+ ions are large and interact weakly with water, while the sulfate ions are strongly hydrated and increase the density of water in their vicinity. nih.gov However, the large size of TPA+ ions and their weak interaction with water are not sufficient to counteract the electrostrictive effect of the sulfate ions on the water structure. nih.gov
The result is that in aqueous solutions of tetrapropylammonium sulfate, the work of cavity creation is reduced compared to pure water. This decrease in the cost of creating a cavity weakens the hydrophobic interactions that hold the protein in its compact, folded state. Consequently, the unfolded state becomes more favorable, leading to the destabilization of the protein's native structure. nih.gov This theoretical explanation is consistent with experimental observations of protein denaturation in the presence of tetrapropylammonium sulfate. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules from first principles. These calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a compound like tetrapropylammonium sulfate.
Electronic Structure and Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electrons within the tetrapropylammonium cation and the sulfate anion. nih.gov This allows for the determination of key electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the ions. researchgate.net For the sulfate anion, quantum chemical studies have been used to understand its nucleophilicity and reactivity with other molecules, such as epoxides, which is relevant in atmospheric chemistry. oberlin.edu While specific calculations for the tetrapropylammonium sulfate ion pair are not readily available in the cited literature, the principles of these calculations are broadly applicable. superfri.org
Spectroscopic Predictions: Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the infrared (IR) absorption spectra of the tetrapropylammonium cation and the sulfate anion. superfri.org These predicted spectra are based on the vibrational frequencies of the chemical bonds within the ions. By comparing the calculated spectra with experimentally measured spectra, researchers can confirm the molecular structure and gain insights into the intermolecular interactions in different environments. superfri.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the compound in solution. nih.gov
While the direct application of these methods to tetrapropylammonium sulfate is not extensively documented in the provided search results, the established methodologies are fully capable of providing such detailed predictions. nih.govsuperfri.orgnih.gov
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. rsc.org These models are valuable tools for predicting the potential environmental impact of chemicals, often required by regulatory frameworks like REACH. researchgate.net
For tetrapropylammonium sulfate, QSAR models could be developed to predict key environmental endpoints such as biodegradability, bioaccumulation, and aquatic toxicity. The development of a QSAR model typically involves the following steps:
Data Collection: Gathering experimental data for a set of structurally similar compounds for the endpoint of interest.
Descriptor Calculation: Calculating a large number of numerical descriptors that represent the constitutional, geometrical, and electronic features of the molecules. researchgate.netnih.gov
Model Development: Using statistical methods to build a mathematical relationship between the calculated descriptors and the experimental activity.
Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques to ensure its robustness and reliability. nih.gov
While specific QSAR models for the environmental fate of tetrapropylammonium sulfate were not found in the search results, models have been developed for related endpoints. For example, QSAR models have been created to predict the reactivity of various organic contaminants with the sulfate radical (SO₄•⁻), which is an important process in advanced oxidation water treatment technologies. researchgate.netnih.gov These models often use quantum chemical descriptors, such as the HOMO-LUMO energy gap, to predict reaction rate constants. researchgate.netnih.gov Given the increasing use of quaternary ammonium (B1175870) compounds, the development of specific QSAR models for their environmental fate, including that of tetrapropylammonium, would be a valuable endeavor for environmental risk assessment. rsc.org
Force Field Development and Parametrization for Accurate Simulations of Tetrapropylammonium Sulfate Systems
The accuracy of molecular dynamics simulations is critically dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For accurate simulations of systems containing tetrapropylammonium sulfate, a well-parametrized force field for both the tetrapropylammonium cation and the sulfate anion is essential.
The process of developing and parametrizing a force field typically involves:
Defining the Functional Form: Choosing the mathematical equations that describe bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.
Parameter Derivation: Determining the numerical values for the parameters in the force field equations. This is often done by fitting to a combination of experimental data and high-level quantum chemical calculations. researchgate.netnih.gov
For ions, accurately reproducing their interactions with water (hydration free energies) and with each other is a primary goal of parametrization. researchgate.net Several general-purpose force fields like AMBER and GAFF exist, but their parameters for specific ions may need refinement to accurately capture their behavior in solution. researchgate.net For instance, studies have shown that standard force field parameters can sometimes overestimate anion-cation interactions, leading to an excessive prediction of contact ion pairs. researchgate.net
Developing specific parameters for tetrapropylammonium would involve quantum mechanical calculations of its geometry, charge distribution, and interaction energies with water molecules. These calculations would then be used to derive the partial atomic charges and Lennard-Jones parameters for the atoms in the TPA+ ion. Similar efforts have been undertaken for sulfate and other oxoanions to improve their representation in simulations. researchgate.netresearchgate.net The development of a reactive force field, such as ReaxFF, could also be undertaken to model chemical reactions involving these ions, although this is a more complex endeavor. nih.gov An accurate and validated force field is the foundation for predictive simulations that can shed light on the role of tetrapropylammonium sulfate in complex chemical and biological systems.
Environmental Behavior and Biogeochemical Cycling of Tetrapropylammonium Sulfate
Adsorption and Desorption Processes in Various Environmental Compartments (e.g., Soil, Sediment, Water)
Adsorption and desorption are critical processes that dictate the mobility and bioavailability of chemical compounds in the environment. nih.govresearchgate.net The positively charged tetrapropylammonium (B79313) cation would be expected to adsorb to negatively charged surfaces prevalent in soils and sediments, such as clay minerals and organic matter. nih.gov The extent of this adsorption is influenced by several factors:
Soil and Sediment Properties: The organic carbon content is often strongly correlated with the adsorption of organic compounds. nih.gov Soil pH also plays a crucial role; changes in pH can alter the surface charge of soil particles and the ionization state of the compound, thereby affecting adsorption rates. nih.gov
Ionic Strength: In aquatic environments, the concentration of other ions can compete for adsorption sites, influencing the partitioning of the tetrapropylammonium cation between the solid and aqueous phases.
Conversely, the sulfate (B86663) anion is generally considered to be highly mobile in most soil and sediment systems due to its negative charge, which results in repulsion from negatively charged soil surfaces. frontiersin.org However, under acidic conditions and in soils rich in iron and aluminum oxides, sulfate can be specifically adsorbed. researchgate.net
Table 1: Factors Influencing Adsorption and Desorption
| Factor | Influence on Tetrapropylammonium Cation | Influence on Sulfate Anion |
|---|---|---|
| Soil/Sediment Organic Matter | Increased adsorption | Minimal direct effect |
| Clay Content | Increased adsorption | Minimal direct effect |
| pH | Adsorption varies with surface charge | Increased adsorption at low pH |
| Ionic Strength | Competition for binding sites | Can influence mobility |
Biodegradation Pathways and Kinetics in Natural and Engineered Systems
Biodegradation is a key process for the removal of organic compounds from the environment. The tetrapropylammonium cation, as a quaternary ammonium (B1175870) compound (QAC), may be susceptible to microbial degradation. The kinetics of biodegradation, often described by models such as the Haldane equation, can be influenced by substrate inhibition, where high concentrations of the compound can be toxic to the microorganisms responsible for its degradation. nih.govnih.gov
The biodegradation of QACs can proceed via different pathways, often involving the sequential removal of the alkyl chains. The rate of degradation would depend on the microbial community present, nutrient availability, temperature, and oxygen levels. researchgate.netresearchgate.net
Sulfate, on the other hand, is a key component of the natural sulfur cycle and is utilized by sulfate-reducing bacteria under anaerobic conditions as an electron acceptor for the decomposition of organic matter. nih.govnih.govgeochemicalperspectives.org
Transformation and Metabolism Studies in Environmental Matrices
In the environment, chemical compounds can be transformed into various metabolites or degradation products through biotic and abiotic processes. nih.gov The metabolism of the tetrapropylammonium cation in organisms would likely involve enzymatic reactions aimed at increasing its polarity to facilitate excretion. nih.gov
Environmental transformation processes could include:
Biotransformation: Microbial metabolism leading to the breakdown of the parent compound. nih.gov
Abiotic Transformation: Chemical reactions such as hydrolysis or oxidation that can occur in the absence of biological activity.
Identifying the transformation products is essential for a complete environmental risk assessment, as these products may have different toxicological and persistence characteristics compared to the parent compound. nih.gov
Transport and Mobility Mechanisms in Aquatic and Terrestrial Ecosystems
The transport and mobility of tetrapropylammonium sulfate are determined by the properties of its constituent ions and the characteristics of the environmental system.
Tetrapropylammonium Cation: Due to its potential for adsorption to soil and sediment, the mobility of the tetrapropylammonium cation in terrestrial and aquatic systems may be limited. nih.gov However, transport can occur if it is adsorbed to mobile colloidal particles. nih.gov
Sulfate Anion: Sulfate is generally highly mobile in water and can be readily transported through soil profiles and within aquatic ecosystems. frontiersin.org Its movement is largely governed by the flow of water.
Methodologies for Assessing Bioaccumulation Potential
Bioaccumulation is the process by which organisms accumulate a substance at a concentration higher than that in their surrounding environment. epa.gov Several methods are used to assess this potential: epa.govscispace.com
Octanol-Water Partition Coefficient (Kow): This value is a measure of a chemical's lipophilicity. While commonly used, its applicability to ionic compounds like tetrapropylammonium sulfate may be limited. epa.govnih.gov
Bioconcentration Factor (BCF): Determined through laboratory studies, the BCF measures the uptake of a chemical from water by an aquatic organism. rwth-aachen.de
Bioaccumulation Factor (BAF): This factor considers uptake from all environmental sources, including water, food, and sediment. scispace.com
Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models and mass-balance models can be used to estimate bioaccumulation potential based on the chemical's structure and properties. scispace.comnih.gov
For ionic compounds, factors such as membrane transport processes, in addition to simple partitioning, are important considerations in assessing bioaccumulation. scispace.com
Table 2: Bioaccumulation Assessment Methods
| Method | Description | Applicability to Ionic Compounds |
|---|---|---|
| Kow | Measures partitioning between octanol (B41247) and water. epa.govnih.gov | Limited, as it doesn't fully capture interactions of charged molecules. |
| BCF | Measures uptake from water in laboratory tests. rwth-aachen.de | Can be experimentally determined. |
| BAF | Measures uptake from all environmental exposures. scispace.com | Provides a more realistic environmental assessment. |
| Modeling | Predicts bioaccumulation based on chemical properties. scispace.comnih.gov | Models need to be specifically parameterized for ionic compounds. |
Photolytic and Hydrolytic Degradation Mechanisms and Rates in the Environment
Photolytic Degradation: This process involves the breakdown of a chemical by light energy. nih.gov The rate of photolysis depends on the light absorption properties of the compound and the intensity of solar radiation. For some compounds, photolysis can be a significant degradation pathway in sunlit surface waters. nih.govresearchgate.net
Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rate of hydrolysis is often dependent on pH and temperature. Quaternary ammonium compounds are generally stable to hydrolysis under typical environmental pH conditions. Sulfate is also hydrolytically stable.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Tetrapropylazanium sulfate in laboratory settings?
- Methodological Answer : Synthesis typically involves neutralizing tetrapropylammonium hydroxide with sulfuric acid under controlled conditions. Key steps include:
- Reaction Setup : Mix equimolar amounts of tetrapropylammonium hydroxide (aqueous) and sulfuric acid at 0–5°C to minimize side reactions .
- Purification : Recrystallize the product from ethanol/water mixtures to remove unreacted precursors. Monitor purity via ion chromatography (IC) or Nuclear Magnetic Resonance (NMR) spectroscopy .
- Characterization : Use elemental analysis (C, H, N, S) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm molecular structure. For hygroscopic samples (common with this compound), conduct analyses in a dry nitrogen environment .
Q. How should researchers address the hygroscopic nature of Tetrapropylazanium sulfate during storage and experimentation?
- Methodological Answer :
- Storage : Use airtight containers with desiccants (e.g., silica gel) at temperatures below 25°C. Avoid exposure to humidity by storing in vacuum desiccators .
- Handling : Weigh samples in a glovebox under inert gas (e.g., argon) to prevent moisture absorption. For solution-based experiments, pre-dry solvents (e.g., acetonitrile) using molecular sieves .
Advanced Research Questions
Q. How can discrepancies in reported melting points (e.g., 158–160°C vs. undefined ranges) for Tetrapropylazanium sulfate be resolved?
- Methodological Answer : Contradictions often arise from impurities or hydration states. To resolve:
- Purity Analysis : Perform Differential Scanning Calorimetry (DSC) to detect melting point variations. Compare results with thermogravimetric analysis (TGA) to identify hydrate formation .
- Hydration Control : Synthesize anhydrous and hydrated forms (e.g., monohydrate) under controlled humidity. Characterize using X-ray Diffraction (XRD) to confirm crystallinity .
- Data Table :
| Sample Form | Melting Point (°C) | Hydration State | Source |
|---|---|---|---|
| Anhydrous | 158–160 | 0% H₂O | |
| Monohydrate | 145–148 (decomp.) | 1 H₂O |
Q. What computational approaches are effective for modeling the solvation behavior of Tetrapropylazanium sulfate in ion-pair chromatography?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ion-pair formation in aqueous/organic solvents (e.g., acetonitrile-water) using force fields like OPLS-AA. Focus on sulfate-propylammonium interactions to optimize retention times .
- Density Functional Theory (DFT) : Calculate charge distribution and binding energies to predict elution order in chromatographic systems. Validate with experimental retention data from high-performance liquid chromatography (HPLC) .
Q. How can researchers ensure reproducibility in studies involving Tetrapropylazanium sulfate as an ion-pairing agent?
- Methodological Answer :
- Standardized Protocols : Document buffer composition (pH, ionic strength), column type (C18 vs. C8), and temperature (±0.1°C precision) .
- Interlaboratory Validation : Share samples with collaborating labs to cross-validate retention times and peak symmetry. Use certified reference materials (CRMs) for calibration .
Data Contradiction Analysis
Q. Why do studies report conflicting logP values (e.g., 3.52860) for Tetrapropylazanium sulfate?
- Methodological Answer : Variations stem from measurement techniques (shake-flask vs. HPLC-derived logP) and solvent systems. To reconcile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
